2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile
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Overview
Description
2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile is a complex organic compound characterized by its intricate molecular structure This compound belongs to the triazolopyridine family, which is known for its diverse biological and chemical properties
Mechanism of Action
Target of Action
Compounds with similar structures, such as 1,2,4-triazolo[1,5-a]pyrimidine derivatives, have been found to have a wide range of pharmacological activities such as anticancer, antimicrobial, anti-tubercular, cb2 cannabinoid agonists, feticide, and adenosine antagonists .
Mode of Action
Similar compounds like 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been found to interact with their targets through hydrogen bond accepting and donating characteristics, which allows them to make specific interactions with different target receptors .
Biochemical Pathways
Compounds with similar structures have been found to inhibit enzymes such as carbonic anhydrase, cholinesterase, alkaline phosphatase, lipase, and aromatase . These enzymes are involved in various biochemical pathways, including cellular respiration, nerve impulse transmission, phosphate metabolism, fat digestion, and steroid hormone synthesis, respectively.
Pharmacokinetics
Similar compounds like 1,2,4-triazolo[1,5-a]pyrimidine derivatives have been used in drug design, suggesting that they may have favorable pharmacokinetic properties .
Result of Action
Similar compounds have been found to exhibit significant inhibitory activity against various cancer cell lines , suggesting potential anticancer effects.
Action Environment
Similar compounds have been demonstrated to be thermally stable with high photoluminescence quantum yields , suggesting that they may be stable under various environmental conditions.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile typically involves multiple steps, starting with the formation of the triazolopyridine core. One common approach is the cyclization of a suitable precursor containing the phenyl and methyl groups under specific reaction conditions, such as high temperature and the presence of a catalyst.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical engineering techniques. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of green chemistry principles, such as minimizing waste and using environmentally friendly reagents, is also encouraged in industrial production.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, and substitution reactions. The presence of the cyano group (-CN) makes it susceptible to nucleophilic addition reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can be performed using strong nucleophiles such as sodium hydride (NaH) or lithium aluminum hydride (LiAlH4).
Major Products Formed: The major products formed from these reactions include oxidized derivatives, reduced analogs, and substituted variants of the original compound. These products can have different chemical and biological properties, making them useful in various applications.
Scientific Research Applications
Chemistry: In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, 2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile can be used to study enzyme inhibition and receptor binding. Its interactions with biological targets can provide insights into the mechanisms of various biological processes.
Medicine: This compound has potential applications in the development of pharmaceuticals. Its ability to modulate biological targets makes it a candidate for drug discovery and development. It can be used to design new therapeutic agents for treating various diseases.
Industry: In the industrial sector, this compound can be used in the production of advanced materials and chemicals. Its unique properties can enhance the performance of products in various applications, such as coatings, adhesives, and electronic devices.
Comparison with Similar Compounds
2-(4-Methylphenyl)ethanol: This compound shares the phenyl and methyl groups but lacks the triazolopyridine core.
2-(4-Methylphenyl)propanoic acid: Another related compound with a similar phenyl group but a different functional group.
Uniqueness: 2-(4-Methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile stands out due to its unique triazolopyridine structure, which imparts distinct chemical and biological properties compared to its similar compounds. Its ability to undergo diverse chemical reactions and interact with specific molecular targets makes it a valuable compound in scientific research and industrial applications.
Properties
IUPAC Name |
2-(4-methylphenyl)-7-phenyl-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H14N4/c1-14-7-9-16(10-8-14)19-22-20-18(13-21)17(11-12-24(20)23-19)15-5-3-2-4-6-15/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BNDMBBJMHCGMJE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=CC(=C(C3=N2)C#N)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H14N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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